2-[3-(4-Chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetic acid

Catalog No.
S2733347
CAS No.
866136-09-6
M.F
C17H13ClN2O3
M. Wt
328.75
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[3-(4-Chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalaz...

CAS Number

866136-09-6

Product Name

2-[3-(4-Chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetic acid

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-4-oxophthalazin-1-yl]acetic acid

Molecular Formula

C17H13ClN2O3

Molecular Weight

328.75

InChI

InChI=1S/C17H13ClN2O3/c18-12-7-5-11(6-8-12)10-20-17(23)14-4-2-1-3-13(14)15(19-20)9-16(21)22/h1-8H,9-10H2,(H,21,22)

InChI Key

FYCKJQYQPZDJJC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)CC3=CC=C(C=C3)Cl)CC(=O)O

Solubility

not available

Application in Antiviral Research

Scientific Field: Virology Summary of Application: Derivatives of this compound have been explored for their antiviral properties, particularly against influenza and other RNA viruses. Methods of Application: Synthesis of derivatives followed by in vitro assays to determine inhibitory activity against specific viral strains. Results: Some derivatives have shown promising inhibitory activity, with IC50 values indicating effective concentrations at which the virus’s activity is reduced by half .

Application in Oncology

Scientific Field: Oncology Summary of Application: Research into the anticancer properties of this compound is ongoing, with a focus on its ability to inhibit tumor growth. Methods of Application: Derivative compounds are tested against various cancer cell lines to assess cytotoxicity. Results: Some derivatives have demonstrated the ability to induce apoptosis in cancer cells, with ongoing research to quantify these effects .

Application in Antimicrobial Research

Scientific Field: Microbiology Summary of Application: The antimicrobial activity of this compound’s derivatives is being explored to combat bacterial and fungal infections. Methods of Application: Derivatives are synthesized and tested against a panel of bacterial and fungal strains to assess antimicrobial efficacy. Results: Some derivatives have shown inhibitory effects on microbial growth, with efforts underway to determine the minimum inhibitory concentrations (MICs) and other relevant quantitative data .

2-[3-(4-Chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetic acid is a complex organic compound characterized by its unique structure, which includes a phthalazinone core. The molecular formula for this compound is C17H13ClN2O3, indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. This compound belongs to the class of phthalazinones, which are known for their diverse biological activities and potential therapeutic applications.

The reactivity of 2-[3-(4-Chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetic acid includes various chemical transformations:

  • Oxidation: This compound can undergo oxidation reactions to introduce additional functional groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can be reduced using lithium aluminum hydride, which can convert functional groups such as carboxylic acids to alcohols or amines.
  • Substitution Reactions: The presence of reactive sites allows for nucleophilic substitution reactions, often facilitated by bases such as sodium hydride in dimethylformamide.

These reactions are crucial for modifying the compound for various applications in medicinal chemistry and material science.

2-[3-(4-Chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetic acid exhibits significant biological activity, particularly in medicinal chemistry. It has been studied for its potential therapeutic effects against various diseases, including:

  • Antitumor Activity: Research indicates that compounds within the phthalazinone class may possess anticancer properties.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Enzyme Inhibition: It has the potential to inhibit specific enzymes involved in disease pathways, contributing to its pharmacological profile.

The synthesis of 2-[3-(4-Chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetic acid typically involves multi-step synthetic routes:

  • Formation of Phthalazinone Core: Initial steps may include the cyclization of appropriate precursors to form the phthalazinone structure.
  • Substitution with 4-Chlorobenzyl Group: The introduction of the 4-chlorobenzyl group can be achieved through electrophilic aromatic substitution or via nucleophilic attack on a suitable precursor.
  • Acetic Acid Derivation: The final step involves modifying the structure to incorporate the acetic acid moiety, often through esterification or carboxylation reactions.

These methods highlight the complexity and precision required in synthesizing this compound.

The applications of 2-[3-(4-Chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetic acid are diverse:

  • Medicinal Chemistry: It is explored as a potential drug candidate for various therapeutic areas due to its biological activity.
  • Material Science: The unique properties of this compound make it suitable for developing advanced materials with specific electronic or optical characteristics.
  • Biochemical Research: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding mechanisms.

Interaction studies involving 2-[3-(4-Chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetic acid focus on its binding affinity with various biological targets:

  • Enzyme Binding: Research indicates that this compound can bind to specific enzymes, potentially inhibiting their activity and providing insights into its mechanism of action.
  • Receptor Interaction: Studies have shown that it may interact with certain receptors involved in signaling pathways, influencing cellular responses.

These interactions are critical for understanding its pharmacodynamics and optimizing its use in therapeutic applications.

Several compounds share structural similarities with 2-[3-(4-Chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetic acid. Here are some notable examples:

Compound NameStructureUnique Features
2-[3-(4-Fluorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetic acidStructureContains a fluorine atom instead of chlorine
1-HydroxymethylphthalazineStructureLacks the acetic acid moiety; primarily studied for its biological effects
3-AcetylphthalazineStructureFeatures an acetyl group instead of chlorobenzyl; used in different biological contexts

These compounds highlight the structural diversity within the phthalazinone family and underscore the unique characteristics of 2-[3-(4-Chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetic acid that contribute to its specific applications and biological activities.

XLogP3

3

Dates

Modify: 2023-08-16

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